molecular formula C35H44N2O5 B031479 (R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid CAS No. 230961-21-4

(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid

Cat. No. B031479
M. Wt: 572.7 g/mol
InChI Key: NSMABJUGSNPHMN-BHYWQNONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that strategically build up the desired compound. An example relevant to the type of synthesis this compound might undergo is the asymmetric synthesis of similar complex acids which involves key reactions like asymmetric hydrogenation, demonstrating the intricate steps required to achieve high enantiomeric excess and purity (Ikemoto et al., 2004). This process underscores the importance of selecting appropriate catalysts and reaction conditions to steer the synthesis towards the desired isomer with high selectivity and yield.

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their chemical behavior and potential interactions with biological systems. Techniques like proton nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are indispensable tools for elucidating the structure of synthesized compounds, providing insights into the arrangement of atoms and the stereochemistry of the molecule (Fa et al., 2015).

Scientific Research Applications

  • Analytical Chemistry Applications : Zhang et al. (2008) discussed the development of a sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing fenthion, an organophosphorous insecticide, in fruit samples. This work involved the synthesis of related compounds, demonstrating the use of such chemicals in developing analytical tools for monitoring agricultural samples (Zhang et al., 2008).

  • Synthesis of Complex Molecules : Research by McCombie et al. (1991) on the generation and in situ acylation of enaminone anions highlighted a method for synthesizing various complex molecules. This study is relevant for understanding the chemical pathways and synthesis techniques involving similar compounds (McCombie et al., 1991).

  • Pharmacological Research : The structure and potential use of similar compounds in pharmacology were explored by Debaerdemaeker et al. (1993). Their study on a potent anxiolytic dipeptoid provides insights into the structural aspects and potential therapeutic applications of related chemical entities (Debaerdemaeker et al., 1993).

  • Natural Product Synthesis : Namikoshi et al. (1989) worked on the total synthesis of Adda, a unique amino acid in cyanobacterial hepatotoxins. This research is significant for understanding how similar compounds can be synthesized and used in the study of natural products (Namikoshi et al., 1989).

  • Development of Biologically Active Compounds : Watermeyer et al. (2009) reported on the synthesis and crystal structures of pharmacologically relevant compounds, contributing to the understanding of the chemical properties and potential biological activities of similar molecules (Watermeyer et al., 2009).

  • Chemical Optimization for Therapeutic Applications : Research by Chen et al. (2008) focused on optimizing the chemical structure of similar compounds to improve their pharmacological properties, such as reducing the inhibition liability while maintaining potency (Chen et al., 2008).

properties

IUPAC Name

(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMABJUGSNPHMN-BHYWQNONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((S)-1-((S)-2-methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methyl biphenyl-4-yl)hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Reactant of Route 2
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Reactant of Route 3
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid

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